molecular formula C17H17F3N2O2S B6995514 N-(3,4-dihydro-2H-chromen-4-yl)-2-[[5-(trifluoromethyl)thiophen-3-yl]methylamino]acetamide

N-(3,4-dihydro-2H-chromen-4-yl)-2-[[5-(trifluoromethyl)thiophen-3-yl]methylamino]acetamide

Cat. No.: B6995514
M. Wt: 370.4 g/mol
InChI Key: FCWJOIXRUAZPSD-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-yl)-2-[[5-(trifluoromethyl)thiophen-3-yl]methylamino]acetamide is a complex organic compound characterized by its unique structure, which includes a chromene ring system and a trifluoromethyl group

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-2-[[5-(trifluoromethyl)thiophen-3-yl]methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c18-17(19,20)15-7-11(10-25-15)8-21-9-16(23)22-13-5-6-24-14-4-2-1-3-12(13)14/h1-4,7,10,13,21H,5-6,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWJOIXRUAZPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1NC(=O)CNCC3=CSC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-[[5-(trifluoromethyl)thiophen-3-yl]methylamino]acetamide typically involves multiple steps, starting with the preparation of the chromene core. This can be achieved through cyclization reactions involving phenolic compounds and aldehydes. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to the formation of derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(3,4-dihydro-2H-chromen-4-yl)-2-[[5-(trifluoromethyl)thiophen-3-yl]methylamino]acetamide has shown potential as a bioactive molecule. It can interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-chromen-4-yl)-2-[[5-(trifluoromethyl)thiophen-3-yl]methylamino]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(3,4-dihydro-2H-chromen-4-yl)-2-(2-methylphenyl)acetamide

  • Tegoprazan (Tegoprazan) analogues

  • N-((3,4-dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline

Uniqueness: N-(3,4-dihydro-2H-chromen-4-yl)-2-[[5-(trifluoromethyl)thiophen-3-yl]methylamino]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound's stability and reactivity, making it distinct from other similar compounds.

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